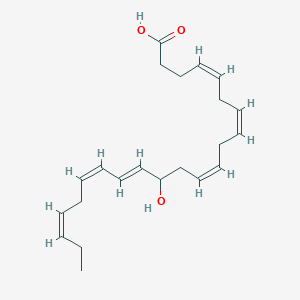
13-HDoHE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,14E,16Z,19Z)-docosahexaenoic acid bearing an additional 13-hydroxy substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a hydroxydocosahexaenoic acid and a secondary allylic alcohol. It is a conjugate acid of a (4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoate.
Applications De Recherche Scientifique
Biological Activities
13-HDoHE exhibits several biological activities that are crucial for its applications in health and disease management:
- Anti-inflammatory Effects : Research indicates that this compound plays a significant role in the anti-inflammatory and pro-resolution processes. It has been shown to inhibit neutrophil infiltration and promote the resolution of inflammation, making it a candidate for therapeutic interventions in inflammatory diseases .
- Immunomodulation : This compound influences immune cell function, particularly in modulating the activity of macrophages and lymphocytes. Its ability to enhance the phagocytosis of apoptotic cells contributes to its immunomodulatory properties .
- Metabolic Regulation : this compound is involved in lipid metabolism and may influence metabolic pathways related to obesity and metabolic syndrome. Its supplementation has been associated with increased plasma levels of various lipid mediators, indicating a role in metabolic regulation .
Anti-inflammatory Therapeutics
Numerous studies have investigated the potential of this compound as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. For instance, a study demonstrated that supplementation with DHA increased levels of this compound, which subsequently reduced markers of inflammation in animal models .
Neurological Health
Research has highlighted the role of this compound in neuroinflammation and neuroprotection. Its presence in cerebrospinal fluid suggests that it may be involved in central nervous system processes, potentially offering protective effects against neurodegenerative diseases .
Cancer Research
The anti-inflammatory properties of this compound also extend to cancer research, where it may help modulate tumor microenvironments and inhibit cancer cell proliferation. Preliminary studies indicate that it could influence signaling pathways associated with cancer progression .
Case Studies
Propriétés
Formule moléculaire |
C22H32O3 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11-,16-13-,18-15+ |
Clé InChI |
SEVOKGDVLLIUMT-SKSHMZPZSA-N |
SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
SMILES isomérique |
CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
SMILES canonique |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















